molecular formula C7H14N2O B2416264 2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol CAS No. 2470438-50-5

2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol

Cat. No.: B2416264
CAS No.: 2470438-50-5
M. Wt: 142.202
InChI Key: OSAJOJGUIQKBQS-KNVOCYPGSA-N
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Description

. This compound is a nitrogen-containing heterocycle, which includes a pyrrole ring and a pyrazine ring. Compounds with such structures are known for their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial, anti-inflammatory, and antiviral activities.

    Medicine: Explored for its potential use in drug discovery, particularly for its kinase inhibitory properties.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The exact mechanism of action for 2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol is not fully understood. it is believed to interact with specific molecular targets and pathways, such as inhibiting certain kinases involved in cell signaling . This inhibition can lead to various biological effects, including antimicrobial and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and a pyrazine ring and exhibit similar biological activities.

    Indole derivatives: Known for their wide range of biological activities, including anticancer and antimicrobial properties.

    Quinoline derivatives: Extensively used in pharmaceuticals for their antimalarial and antimicrobial properties.

Uniqueness

2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications .

Properties

IUPAC Name

2,3,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c10-5-7-3-8-1-6(7)2-9-4-7/h6,8-10H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSAJOJGUIQKBQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2(CN1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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